molecular formula C15H14Cl2N6 B2613953 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine CAS No. 537667-16-6

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine

Cat. No.: B2613953
CAS No.: 537667-16-6
M. Wt: 349.22
InChI Key: QVBFELMJIOAJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting its effects on the central nervous system . The exact molecular targets and pathways involved are still under investigation.

Properties

IUPAC Name

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N6/c16-11-2-1-10(7-12(11)17)22-3-5-23(6-4-22)15-13-14(19-8-18-13)20-9-21-15/h1-2,7-9H,3-6H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBFELMJIOAJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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